Piperonyl butyl ether
Description
Historical Perspectives on Synergist Development in Pesticide Science
The concept of synergism in insecticides, where one compound boosts the efficacy of another, has been a significant area of research for over half a century. plantprotection.pl The initial impetus for developing synergists arose from the need to improve the performance of natural insecticides like pyrethrum, which is derived from chrysanthemum flowers. squ.edu.omplos.org Pyrethrum is known for its rapid knockdown effect on insects, but many affected insects can recover. plos.org
The development of piperonyl butoxide in the late 1930s and early 1940s marked a pivotal moment in pesticide science. squ.edu.om Herman Wachs patented PBO in the United States in 1947. squ.edu.om Its discovery was driven by the necessity to enhance the effectiveness of pyrethrum, especially during a time of increased global travel and the associated risks of disease transmission by insects. squ.edu.omspringermedizin.de Early research demonstrated that PBO could significantly increase the lethality of pyrethrins (B594832), the active components of pyrethrum, against pests like houseflies. biorxiv.org This discovery established PBO as the first major insecticide synergist and paved the way for the principle of using such compounds to maximize the efficiency of valuable pest control agents. springermedizin.de
Role and Significance of Piperonyl Butyl Ether as a Synergist in Pest Management Research
Piperonyl butoxide is one of the most frequently registered synergists, appearing in numerous pesticide formulations worldwide. squ.edu.om Its primary significance lies in its ability to counteract metabolic resistance in insects, a major challenge in pest management. plantprotection.pl Many insect populations have evolved the ability to produce higher levels of metabolic enzymes that detoxify insecticides, rendering them less effective. PBO works by inhibiting these enzymes, thereby restoring the susceptibility of resistant insect populations to the insecticide. plantprotection.plnih.gov
The use of PBO is crucial in integrated pest management (IPM) strategies. By increasing the potency of insecticides, lower doses are required to achieve the same level of control. plantprotection.plsciencedaily.com This reduction in insecticide use has significant environmental and economic benefits. Furthermore, research has shown that the inclusion of PBO can delay the development of insecticide resistance in pest populations. plantprotection.plnih.gov
Research findings have consistently demonstrated the synergistic effect of PBO across various insect species and insecticide classes. For instance, studies on the tea mosquito bug, Helopeltis theivora, have shown a dramatic increase in the toxicity of several insecticides when combined with PBO.
Table 1: Synergistic Ratio of Piperonyl Butoxide with Various Insecticides against Helopeltis theivora
| Insecticide | Synergistic Ratio (Fold Increase in Toxicity) |
|---|---|
| Deltamethrin (B41696) | 44.60 plantprotection.plplantprotection.pl |
| Quinalphos | 16.01 plantprotection.plplantprotection.pl |
Similarly, in vector control research, PBO has been shown to significantly enhance the efficacy of pyrethroids against resistant mosquito populations. In studies with deltamethrin-resistant Aedes aegypti and Anopheles gambiae, the addition of PBO led to a substantial increase in mortality and a decrease in knockdown time. nih.govscirp.orgoup.com
Table 2: Effect of Piperonyl Butoxide on Deltamethrin-Resistant Mosquitoes
| Mosquito Species | Effect of PBO Pre-exposure |
|---|---|
| Aedes aegypti (Thailand populations) | Significantly increased mortality (from 15.6-70% to 64.8-98.1%) and reduced knockdown time (KDT) with synergist ratios for KDT50 ranging from 1.7 to 2.8. nih.gov |
| Anopheles gambiae (Pyrethroid-resistant strain) | Mortality with deltamethrin alone was low, but the combination with PBO resulted in a synergistic mortality rate of 58.2%. oup.com |
PBO's utility extends beyond pyrethroids and has been shown to synergize other classes of insecticides, including carbamates and organophosphates. plantprotection.pl However, it can also exhibit antagonistic effects with certain pro-insecticides like fipronil (B1672679) in susceptible insect strains. oup.comsemanticscholar.orgnih.gov
Conceptual Frameworks of Insecticide Synergism
The primary mechanism behind insecticide synergism, particularly with PBO, is the inhibition of metabolic enzymes within the insect. plantprotection.pl Insects possess natural defense systems to detoxify foreign compounds, with the cytochrome P450 monooxygenases (also known as mixed-function oxidases or MFOs) being a key family of enzymes in this process. squ.edu.omplantprotection.pl These enzymes metabolize and break down insecticide molecules, reducing their toxic effect. plantprotection.plplantprotection.pl
Piperonyl butoxide acts as a competitive inhibitor of these cytochrome P450 enzymes. plantprotection.pl It binds to the active site of the enzyme, preventing the insecticide from being metabolized. plantprotection.pl This blockage allows the insecticide to persist for a longer duration at its target site within the insect's nervous system, leading to increased efficacy. squ.edu.omplantprotection.pl
The effectiveness of a synergist is often quantified by the synergism ratio (SR), which is calculated by dividing the lethal concentration (LC50) or lethal dose (LD50) of the insecticide alone by the LC50 or LD50 of the insecticide in the presence of the synergist. nih.govnih.gov A higher SR indicates a greater synergistic effect.
Table 3: Synergism Ratios of Piperonyl Butoxide with Deltamethrin in Resistant Culex quinquefasciatus
| Parameter | Without PBO | With PBO (4% pre-exposure) | Resistance Ratio | Synergistic Ratio |
|---|
Synergists like PBO are also invaluable tools in resistance management research. plantprotection.plnih.gov By comparing the toxicity of an insecticide with and without a synergist, researchers can infer the primary mechanism of resistance in a particular insect population. vfu.cz If the addition of PBO significantly increases mortality, it strongly suggests that metabolic resistance mediated by cytochrome P450 enzymes is a key factor. cambridge.org This information is critical for developing effective resistance management strategies. plantprotection.pl
While the primary mode of action is through enzyme inhibition, some research suggests that PBO may also enhance the cuticular penetration of insecticides. scirp.org The study of synergism continues to be an active area of research, with ongoing efforts to discover new synergistic compounds and to better understand the complex interactions between insecticides, synergists, and insect physiology. plantprotection.plpan.pl
Structure
3D Structure
Properties
CAS No. |
69173-15-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(butoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11/h4-5,7H,2-3,6,8-9H2,1H3 |
InChI Key |
NPBHFKYMZPKJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Mechanisms of Action of Piperonyl Butyl Ether
Elucidation of Cytochrome P450 Monooxygenase Inhibition by Piperonyl Butyl Ether
The most significant synergistic action of PBO is its inhibition of the cytochrome P450 (P450) enzyme system, a superfamily of heme-containing proteins crucial for metabolizing foreign substances (xenobiotics), including insecticides. patsnap.comresearchgate.net By disrupting this primary detoxification pathway, PBO allows the insecticide to persist longer at its target site within the insect, thereby increasing its potency. patsnap.com
This compound acts as a competitive inhibitor of cytochrome P450 enzymes. patsnap.com It functions as an alternative substrate for the P450 system, competing directly with insecticidal molecules for binding at the enzyme's active site. patsnap.cominchem.org When PBO occupies the active site, it physically obstructs the insecticide from binding and undergoing metabolic breakdown. patsnap.com This competitive binding dynamic is the foundation of its synergistic effect, particularly with insecticides like pyrethrins (B594832), pyrethroids, and carbamates. patsnap.comorst.edu By slowing or preventing the detoxification of the active ingredient, PBO ensures that a higher concentration of the insecticide reaches its neurological target, leading to a more potent and sustained lethal effect. patsnap.com
The inhibitory mechanism of PBO involves a multi-phase interaction with the P450 enzyme. The process begins with PBO binding to the active site. core.ac.uk Following this initial binding, a metabolite of PBO, specifically an electrophilic carbene moiety, forms a quasi-irreversible inhibitor complex with the ferrous iron of the P450's heme group. orst.educore.ac.uk This complex effectively deactivates the enzyme, preventing it from metabolizing the insecticide. orst.educore.ac.uk
The binding affinity of PBO can vary between species, which may account for differential sensitivity to its synergistic effects. For instance, the inhibition constant (Ki) for the inhibition of ethylmorphine N-demethylase by PBO was found to be 19 µmol/litre in rat liver microsomes and 6 µmol/litre in mouse liver microsomes, indicating a higher affinity in mice. inchem.org While specific stereochemical interactions for PBO are not extensively detailed in the provided literature, the stereospecificity of P450 enzymes in metabolizing other compounds is well-established, suggesting that the three-dimensional structure of both PBO and the enzyme's active site are critical for their interaction. semanticscholar.orgsemanticscholar.org The active sites of P450 enzymes are typically hydrophobic pockets, and interactions with charged residues, such as arginine, can also play a role in stabilizing ligand binding. nih.gov
PBO's inhibition of the P450 system directly curtails the oxidative breakdown of a wide range of xenobiotics. researchgate.netinchem.org This is the primary mechanism by which it synergizes insecticides, preventing their degradation and prolonging their bioactivity. researchgate.net However, the effect of PBO on P450 enzymes can be biphasic. orst.edunih.gov An initial, rapid inhibition of enzymatic activity is followed by a slower induction process where the synthesis of P450 enzymes is increased. orst.eduinchem.org For example, in one study, PBO initially decreased P450 levels by about 30% within an hour, but after 24 hours, the levels had increased by approximately 100%. inchem.org This dual effect—rapid inhibition followed by gradual induction—is a key aspect of its impact on xenobiotic metabolism pathways. orst.edunih.gov
Interactions with Other Insect Detoxification Enzyme Systems
While PBO is most known for its P450 inhibition, it also modulates other key enzyme systems involved in insect detoxification, including esterases and Glutathione (B108866) S-transferases. core.ac.uknih.govresearchgate.net
PBO has been shown to inhibit esterase activity in several insect species, particularly esterases associated with insecticide resistance. nih.govscielo.br In pyrethroid-resistant populations of the cotton bollworm, Helicoverpa armigera, PBO inhibited esterase isoenzymes that metabolize and sequester pyrethroids. nih.gov This inhibition was time-dependent, reaching its maximum effect 3-4 hours after application, which corresponded to the time of maximum insect mortality in bioassays. nih.gov Similarly, in larvae of the mosquito Aedes aegypti, PBO exposure resulted in a significant reduction in total esterase activity, which was linked to an increase in the toxicity of the organophosphate temephos. scielo.brscielo.brresearchgate.net
| PBO Concentration (%) | Esterase Activity (mmol/mg/min. protein) ± SD | Significance vs. Control |
|---|---|---|
| Control (0) | 1,360 ± 72 | N/A |
| 0.25 | 780 ± 54 | p<0.05 |
| 0.5 | 720 ± 45 | p<0.05 |
| 1.0 | 690 ± 63 | p<0.05 |
| 2.0 | 1,290 ± 99 | p>0.05 |
This compound also modulates the activity of Glutathione S-transferases (GSTs), a diverse family of enzymes that detoxify harmful compounds by conjugating them with glutathione. nih.govresearchgate.net PBO's effect on GSTs appears to be primarily inductive. In the fruit fly, Drosophila melanogaster, exposure to PBO was found to induce the transcription of GST genes. nih.govbiorxiv.org Similarly, in the kissing bug, Triatoma infestans, topical application of PBO increased GST activity by 20-40%. researchgate.net This induction suggests an adaptive response by the insect to the chemical stressor. researchgate.net
| Treatment | GST Activity (µmol min-1mg-1) ± SD | Relative Activity (%) |
|---|---|---|
| Control | 32 ± 3 | 100 |
| Phenobarbitone | 36 ± 3 | 112 |
| 3-methyl-cholantrene | 35 ± 2 | 109 |
| Piperonyl butoxide | 40 ± 2 | 125 |
Cellular and Subcellular Modulations Induced by this compound
This compound (PBO) induces notable changes at the cellular and subcellular levels, primarily by altering the activity of crucial enzymes and the biochemical properties of cell membranes. These modulations are central to its synergistic activity with insecticides.
This compound has been shown to interfere with the function of various Adenosine Triphosphatases (ATPases), which are integral membrane proteins responsible for transporting ions across cell membranes by hydrolyzing ATP. This interference can disrupt cellular ion homeostasis.
Research on rat cerebral synaptosomes has demonstrated that while PBO alone has minimal effect on total ATPase activity at lower concentrations (0.4–40 µM), a marked inhibitory effect is observed at concentrations above 40 µM. nih.gov However, its primary impact is seen when combined with insecticides like pyrethrins. nih.gov The combination of pyrethrin and PBO leads to a significant, dose-dependent decrease in both total ATPase and Mg2+-activated ATPase activity. nih.gov For instance, a mixture of 100 µM pyrethrin and 400 µM PBO can cause an 85% decrease in total ATPase activity. nih.gov This potentiation of ATPase inhibition is a key aspect of PBO's synergistic mechanism. nih.govtuni.fi
In addition to total and Mg2+-ATPase, PBO affects other specific types of these enzymes. Studies have identified Ca2+-ATPase as a target. PBO has been found to disrupt the activity of Ca2+-ATPase in rat leukocyte membranes at a concentration of 50 µM, which can lead to dysregulation of cellular signaling and ionic balances. beyondpesticides.orgpenntybio.com Further research has confirmed the influence of PBO on Ca2+-ATPase activity in both rat brain synaptosomes and leukocyte membranes. beyondpesticides.orgpenntybio.com
The Na,K-ATPase enzyme is comparatively less sensitive to PBO alone. tandfonline.com However, at higher concentrations, PBO can induce conformational changes in the α-subunit of the Na,K-ATPase protein. tandfonline.com This alteration can facilitate the binding of other inhibitory substances, demonstrating an indirect mechanism of action on this specific ATPase. tandfonline.com
Table 1: Effect of this compound (PBO) on ATPase Activity
| ATPase Type | System/Model | Observed Effect of PBO | Reference |
|---|---|---|---|
| Total ATPase & Mg2+-ATPase | Rat Brain Synaptosomes | Marked inhibition at concentrations >40 µM. Potentiates pyrethrin-induced inhibition, causing up to an 85% decrease in activity when combined. | nih.gov |
| Ca2+-ATPase | Rat Leukocyte Membranes & Brain Synaptosomes | Disruption of activity observed at 50 µM. | beyondpesticides.orgpenntybio.com |
| Na,K-ATPase | Dog Kidney | Low sensitivity to PBO alone. Higher concentrations induce conformational changes in the enzyme's α-subunit. | tandfonline.com |
PBO induces significant biochemical and ultrastructural changes in cellular and organellar membranes, contributing to cytotoxicity and its synergistic effects. nih.govpublichealthtoxicology.com
One of the primary membrane-associated alterations is the induction of oxidative stress, leading to lipid peroxidation. nih.govnih.gov Studies have shown that PBO can increase the formation of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation, which directly damages the integrity of cell membranes. nih.gov In some contexts, PBO has been described as a radical scavenger that can protect against lipid peroxidation induced by other agents like carbon tetrachloride. nih.gov
Electron microscopy studies on organisms like the liver fluke, Fasciola hepatica, have provided detailed insights into the morphological damage caused by PBO in combination with other agents. nih.gov These studies reveal severe ultrastructural changes, including:
Blebbing of the apical plasma membrane. nih.gov
Severe swelling of the basal infolds and associated mucopolysaccharide masses in the syncytium. nih.govcambridge.org
Disruption of organelles, with Golgi complexes being greatly reduced or absent and mitochondria appearing swollen. nih.gov
Disorganization and disruption of somatic muscle blocks. nih.gov
Such extensive damage to the plasma membrane and internal membrane systems disrupts cellular function, leading to cytotoxicity and hepatocellular necrosis. nih.govpublichealthtoxicology.com Furthermore, PBO can induce conformational changes in membrane-bound proteins, such as the α-subunit of Na,K-ATPase, altering their function and contributing to membrane instability. tandfonline.com
Table 2: Summary of Membrane-Associated Alterations Induced by this compound (PBO)
| Alteration Type | Specific Effect | Cellular/Organismal Context | Reference |
|---|---|---|---|
| Lipid Peroxidation | Increased levels of thiobarbituric acid reactive substances (TBARS). | Brain tissue of Oreochromis niloticus | nih.gov |
| Ultrastructural Damage | Blebbing of apical plasma membrane. | Tegument of Fasciola hepatica | nih.govcambridge.org |
| Swelling of basal infolds and mitochondria. | |||
| Reduction or absence of Golgi complexes. | |||
| Disruption of somatic muscle blocks. | |||
| Protein Conformation | Induces conformational changes in the α-subunit of Na,K-ATPase. | Dog Kidney Membranes | tandfonline.com |
| Cellular Integrity | Hepatocellular necrosis and cytotoxicity. | General observation | publichealthtoxicology.com |
Synergistic Efficacy and Insecticide Potentiation
Synergism with Pyrethrin and Pyrethroid Insecticides
The synergistic relationship between PBO and pyrethrin or pyrethroid insecticides is well-documented and widely utilized in pest control formulations. wikipedia.orgnih.gov PBO's ability to inhibit the metabolic enzymes that would otherwise degrade these insecticides leads to a substantial increase in their effectiveness. deepgreenpermaculture.comscirp.org
The addition of PBO to pyrethrin and pyrethroid formulations markedly increases both their lethality and the speed at which they incapacitate insects, an effect known as "knockdown". domyown.comresearchgate.net By preventing the metabolic breakdown of the insecticide, PBO allows the active ingredient to persist longer in the insect's system, leading to a more potent toxic effect. deepgreenpermaculture.com
Research has demonstrated this enhanced efficacy across various insect species. For instance, in pyrethroid-resistant mosquitoes, the addition of PBO to deltamethrin-treated netting resulted in significantly higher mortality compared to nets treated with deltamethrin (B41696) alone. nih.gov One study on Anopheles gambiae showed that a mixture of deltamethrin and PBO resulted in a mortality rate of 58%, which was nearly five times higher than what was expected from deltamethrin alone. oup.com This synergistic action also accelerates the knockdown effect; the time required to knock down 50% (KDt50) and 95% (KDt95) of the mosquito population was significantly reduced from 31 minutes and 194 minutes with deltamethrin alone, to 13 and 36 minutes, respectively, with the PBO mixture. oup.com
Similarly, studies on field strains of Aedes aegypti showed that pre-treatment with PBO increased the mortality of mosquitoes exposed to deltamethrin by 2- to 75-fold compared to those treated with deltamethrin alone. nih.gov The knockdown percentage was also significantly higher in PBO-pretreated mosquitoes. nih.gov In housefly populations, the addition of PBO to deltamethrin formulations resulted in 100% knockdown and mortality. semanticscholar.org This enhancement is crucial for managing resistant insect populations, as PBO can help restore the effectiveness of pyrethroids. scirp.orgnih.gov
The degree of synergism between PBO and pyrethroid insecticides is dependent on the ratio of the two compounds in a formulation. wikipedia.orgcomplianceservices.com Typically, PBO is used in combination with pyrethrins (B594832) or synthetic pyrethroids in ratios ranging from 3:1 to 20:1 (PBO:pyrethrins). wikipedia.org
Studies on the aquatic amphipod Hyalella azteca have provided clear relationships between PBO concentration, the PBO:pyrethrin ratio, and the resulting toxicity. A threshold for synergism was observed between PBO concentrations of 1.7 and 3.5 µg/L, or PBO:pyrethrins ratios of 3.2 and 7.0. complianceservices.com Increasing the PBO concentration from 3.5 µg/L to 15 µg/L, or increasing the PBO:pyrethrins ratio from 7:1 to 50:1, reduced the 96-hour LC50 (the concentration lethal to 50% of the test population) of pyrethrins by a factor of 3.2 to 3.4. complianceservices.com At a PBO concentration of 15 µg/L, the enhancement factor, which measures the synergistic effect, was 3.2. complianceservices.com
In a study on pyrethroid-resistant Culex quinquefasciatus mosquitoes, pre-exposure to 4% PBO reduced the 50% lethal concentration of deltamethrin from 0.22% to 0.10%. biorxiv.org Research on deltamethrin resistance in Rhyzopertha dominica showed that PBO at ratios of 1:5, 1:10, and 1:15 (deltamethrin:PBO) conferred up to 27 times higher toxicity in resistant strains compared to susceptible ones. researchgate.net Furthermore, a semi-field trial evaluating deltamethrin combined with PBO for indoor residual spraying against Anopheles stephensi found that a 1:10 ratio of deltamethrin to PBO was more effective than lower concentrations. nih.gov These findings underscore the importance of the specific dose and ratio in optimizing the synergistic effect of PBO.
Synergistic Effect of PBO on Deltamethrin Toxicity in Resistant Bed Bugs
This table shows the impact of Piperonyl Butoxide (PBO) on the efficacy of deltamethrin against two pyrethroid-resistant bed bug strains.
| Strain | Resistance Ratio (RR) | Synergism Ratio (SR) with PBO |
|---|---|---|
| Jersey City | 20,000 | 20.5 |
| Cincinnati | 3,333 | 158.8 |
Data from a study on deltamethrin resistance in the common bed bug. oup.com
Synergistic Interactions with Other Insecticide Classes
The synergistic capabilities of Piperonyl Butoxide extend beyond pyrethrins and pyrethroids to include other classes of insecticides. wikipedia.org Its primary mechanism of inhibiting metabolic enzymes, particularly cytochrome P450 monooxygenases, is effective in potentiating a variety of chemical compounds used for insect control. wikipedia.orgdeepgreenpermaculture.com
PBO is known to enhance the potency of carbamate (B1207046) insecticides. wikipedia.orgdomyown.com Carbamates are also subject to metabolic breakdown by enzymes within the insect, and PBO's inhibitory action can lead to increased efficacy. nih.gov Studies on the German cockroach, Blattella germanica, have investigated the synergistic action of PBO on carbamates like bendiocarb (B1667985) and carbaryl. tbzmed.ac.irresearchgate.net However, the results indicate that while PBO can contribute to overcoming resistance, other resistance mechanisms, such as reduced cuticle penetration or insensitive acetylcholinesterase, may also be at play, sometimes limiting PBO's synergistic effect in certain strains. tbzmed.ac.ir In some cases, another synergist, S,S,S-tributyl phosphorotrithioate (DEF), which primarily inhibits esterase enzymes, was found to be more effective in completely eliminating resistance to carbamates in the tested cockroach strains. tbzmed.ac.irresearchgate.net Research on the cotton bollworm, Helicoverpa armigera, which has developed an insensitive form of acetylcholinesterase as a resistance mechanism to carbamates, has also explored PBO's role in inhibiting this target site. nih.gov
Piperonyl butoxide also acts as a synergist for certain natural insecticides, most notably rotenone (B1679576). wikipedia.orgdeepgreenpermaculture.com Rotenone, a botanical insecticide, can be detoxified by the insect's cytochrome P450 enzyme system. nih.gov Research on the parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis demonstrated that the toxicity of rotenone was significantly increased in the presence of PBO. nih.gov The study reported synergism ratios of 3- to 4-fold at the LC50 level for the larval stages of both species. nih.gov This indicates that PBO's inhibition of the P450 system prevents the breakdown of rotenone, thereby enhancing its anthelmintic activity. nih.gov
The synergistic properties of PBO are also being explored with newer classes of insecticides, including emamectin (B195283) benzoate (B1203000). researchgate.netnih.gov In resistant populations of the red flour beetle, Tribolium castaneum, the inclusion of PBO with emamectin benzoate significantly reduced resistance. researchgate.netnih.gov One study found that the LC50 of emamectin benzoate was lowered from 5.12 to 1.9 μg/ml in a resistant strain when PBO was included, achieving a synergism ratio of 2.7. researchgate.netnih.gov Enzymatic assays revealed that the activities of catalase and acetylcholinesterases were significantly decreased when PBO was used as a synergist at a 1:2 ratio with emamectin benzoate. nih.gov Research has also evaluated the efficacy of combining PBO with other novel insecticides like spinetoram (B1464634) and tetraniliprole (B1426447) against pests such as the brinjal shoot and fruit borer, Leucinodes orbonalis, highlighting strong synergistic effects. horizonepublishing.com
Impact of PBO on Emamectin Benzoate LC50 in Resistant T. castaneum
This table illustrates the reduction in the lethal concentration (LC50) of emamectin benzoate when combined with Piperonyl Butoxide (PBO) against a resistant strain of the red flour beetle.
| Treatment | LC50 (μg/ml) | Synergism Ratio |
|---|---|---|
| Emamectin Benzoate alone | 5.12 | - |
| Emamectin Benzoate + PBO | 1.9 | 2.7 |
Data from a study on resistant populations of Tribolium castaneum. researchgate.netnih.gov
Research on Insecticide Resistance Management Strategies
Overcoming Metabolic Resistance Mechanisms
Metabolic resistance is a primary defense mechanism in insects, involving the detoxification of insecticides by enzymes before they can reach their target site. PBO's primary function is to inhibit these enzymes, thereby overcoming this form of resistance.
The most significant mechanism of metabolic resistance involves the cytochrome P450 monooxygenase (P450) enzyme system. mdpi.comresearchgate.net These enzymes detoxify a wide range of xenobiotics, including pyrethroid insecticides. mdpi.comdeepgreenpermaculture.com PBO acts as a potent inhibitor of these P450 enzymes. biorxiv.orgtaylorandfrancis.comcabidigitallibrary.org By binding to the enzymes, PBO prevents them from metabolizing the insecticide, which remains active within the insect's system for a longer duration, ultimately restoring its toxic effect. deepgreenpermaculture.comtaylorandfrancis.com This synergistic action means that PBO can reverse P450-mediated resistance, making insecticide-resistant mosquito populations susceptible once again. researchgate.netnih.govnih.gov For example, pre-exposure to PBO has been shown to restore the susceptibility of various malaria vectors to pyrethroids. researchgate.net Research on Anopheles gambiae in Nigeria demonstrated that PBO fully restored susceptibility to deltamethrin (B41696) in a resistant population, indicating that P450 enzymes were significantly involved in the observed resistance. nih.gov
Studies have quantified this effect. In one study on Culex quinquefasciatus, pre-exposure to 4% PBO reduced the 50% lethal concentration of deltamethrin from 0.22% to 0.10%. nih.govbiorxiv.org Similarly, research on pyrethroid-resistant bed bugs showed that PBO synergized deltamethrin, though the impact was variable across different strains, with synergistic ratios ranging from 40 to 176. researchgate.net
Table 1: Effect of Piperonyl Butoxide (PBO) Pre-exposure on Deltamethrin Lethal Concentration (LC50) in Resistant Culex quinquefasciatus
| Strain | Treatment | LC50 of Deltamethrin (%) | Fold Reduction |
|---|---|---|---|
| Wild Strain (OC-R) | No PBO | 0.22 | - |
| Wild Strain (OC-R) | 4% PBO Pre-exposure | 0.10 | 2.2 |
| Susceptible Strain (JHB) | No PBO | 0.02 | - |
Data sourced from studies on pyrethroid-resistant mosquitoes. nih.govbiorxiv.org
Despite its effectiveness, the widespread use of PBO in combination with pyrethroids has led to the emergence of resistance to these synergized products. nih.govnih.gov Studies have found that in some highly resistant mosquito populations, pre-treatment with PBO does not fully restore susceptibility to insecticides, suggesting that multiple resistance mechanisms are at play or that resistance to the synergist itself is developing. nih.govresearchgate.net For example, houseflies resistant to PBO-pyrethroid combinations were first reported in 1958. nih.gov More recently, high resistance to PBO-synergized pyrethroids has been observed in Anopheles funestus and Culex quinquefasciatus populations. nih.gov
Laboratory selection studies have demonstrated that insects can develop resistance to PBO-synergized insecticides relatively quickly. nih.gov Even after exposure to an optimal PBO concentration, wild resistant mosquitoes can exhibit significantly higher P450 enzyme levels compared to susceptible laboratory strains, indicating an incomplete suppression of the metabolic resistance pathway. nih.govnih.gov This highlights that PBO alone may not be sufficient to control highly resistant insect populations. nih.govnih.gov
Influence on Target-Site Resistance Mechanisms
Target-site resistance involves genetic mutations that alter the insecticide's target site, reducing its binding efficacy. PBO does not directly counteract these mechanisms.
The primary target-site resistance mechanism for pyrethroids is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel gene. frontiersin.orgnih.gov This mutation, most commonly a leucine-to-phenylalanine substitution (L1014F), reduces the sensitivity of the insect's nervous system to the insecticide. frontiersin.orgresearchgate.net
PBO's mode of action is to inhibit metabolic enzymes and does not directly affect the kdr mutation. nih.gov Therefore, in insect populations where both metabolic and target-site resistance mechanisms are present, PBO may only partially restore insecticide susceptibility. bioone.org For instance, a study of Culex quinquefasciatus identified a high frequency (62%) of the L1014F kdr mutation co-occurring with elevated P450 levels. nih.govnih.gov While PBO exposure reduced P450 activity, the kdr mutation remained, contributing to the surviving resistance. nih.govnih.gov Similarly, research on house flies established a strong correlation between the frequency of the kdr allele and resistance to PBO-synergized pyrethrins (B594832), concluding that kdr is a major resistance factor even when a synergist is used. researchgate.net
Table 2: Co-occurrence of Resistance Mechanisms in a Wild Culex quinquefasciatus Population
| Resistance Mechanism | Finding | Implication for PBO Efficacy |
|---|---|---|
| Metabolic (P450) | 2.1-fold elevated enzyme activity | PBO can inhibit this mechanism |
| Metabolic (COE) | 3.8-fold elevated enzyme activity | PBO has no impact on this enzyme |
| Target-Site (kdr) | 62% frequency of L1014F mutation | PBO does not affect this mechanism |
Data illustrates the complexity of resistance, with multiple mechanisms present that limit the complete restoration of susceptibility by PBO. nih.govnih.gov
The primary molecular mechanism of resistance suppression by PBO is the inhibition of cytochrome P450 enzymes. biorxiv.orgtaylorandfrancis.com However, the interaction is complex. Research has shown that while PBO inhibits P450 activity, it can also induce the transcription of certain P450 and Glutathione (B108866) S-transferase (GST) genes. nih.gov This induction could potentially lead to enhanced metabolic capacity in the long term, complicating resistance management strategies. nih.gov
Field and Laboratory Studies on Resistance Development Trajectories
Both field and laboratory studies have been crucial in understanding how resistance to PBO-synergized insecticides develops and how these products perform in real-world conditions.
Laboratory selection experiments have shown that while the addition of PBO can slow the initial development of pyrethroid resistance, insect populations can quickly evolve resistance to the PBO-pyrethroid combination itself. nih.gov This indicates a continuous evolutionary race between insecticide application and insect adaptation.
Field trials, particularly in malaria control programs, have provided valuable insights. Studies in areas with high pyrethroid resistance have consistently shown that long-lasting insecticidal nets (LLINs) incorporating PBO are more effective at killing mosquitoes and reducing malaria prevalence compared to standard pyrethroid-only nets. nih.govlshtm.ac.uknih.gov A meta-analysis of experimental hut trials found that PBO LLINs killed 1.84 times more pyrethroid-resistant mosquitoes and reduced blood-feeding success compared to standard nets. nih.govnih.gov However, there are concerns about the durability of PBO on the nets, as its efficacy can diminish after multiple washes. nih.govnih.gov Furthermore, there is growing evidence from field surveillance that mosquito populations are beginning to survive exposure to PBO-pyrethroid combinations, suggesting that resistance to these synergized products is emerging in the field. wellcomeopenresearch.org A study in Texas on Culex quinquefasciatus confirmed moderate resistance to permethrin (B1679614)/PBO formulations in field-collected specimens, linking laboratory findings with real-world efficacy challenges. tamu.edu
Table 3: Efficacy of PBO-Pyrethroid LLINs vs. Standard LLINs in Highly Pyrethroid-Resistant Areas
| Outcome | Risk Ratio (RR) | 95% Confidence Interval | Certainty of Evidence |
|---|---|---|---|
| Mosquito Mortality | 1.84 | 1.60 to 2.11 | High |
| Blood Feeding Success | 0.60 | 0.50 to 0.71 | High |
Data from a meta-analysis of experimental hut trials comparing unwashed PBO nets to standard nets. nih.gov
Compound Names
| Compound Name |
|---|
| Alpha-cypermethrin |
| Bendiocarb (B1667985) |
| Bioresmethrin |
| Carbamates |
| Carboxylesterase (COE) |
| Cobaltous chloride |
| Cypermethrin |
| Deltamethrin |
| Diethyl maleate (B1232345) (DEM) |
| Fenitrothion |
| Glutathione S-transferase (GST) |
| Imidacloprid |
| Indoxacarb |
| Lambda-cyhalothrin |
| Malathion |
| Octopamine |
| Permethrin |
| Phenobarbital |
| Piperonyl butoxide (PBO) |
| Pyrethrins |
| Pyrethroids |
| Rotenone (B1679576) |
| S,S,S-tributyl phosphorotrithioate (DEF) |
| Tetramethrin |
| Triphenyl phosphate (B84403) (TPP) |
Monitoring Resistance Evolution in Vector Populations (e.g., Anopheles gambiae, Culex quinquefasciatus)
The monitoring of insecticide resistance is a critical component of effective vector control programs, providing essential data to guide the selection of interventions. nih.gov Piperonyl butyl ether (PBO) plays a significant role in this surveillance as a synergist in bioassays to detect metabolic resistance, a common mechanism by which insects withstand insecticides. By inhibiting detoxification enzymes, primarily cytochrome P450 monooxygenases, PBO can restore susceptibility to pyrethroids in resistant mosquito populations. nih.govresearchgate.net This synergistic effect is a key diagnostic feature used to monitor the evolution and prevalence of metabolic resistance in major vector species such as Anopheles gambiae and Culex quinquefasciatus.
In studies across Africa, monitoring of Anopheles gambiae sensu lato (s.l.) has revealed widespread and high-intensity resistance to pyrethroids. nih.govnih.gov However, when these resistant populations are pre-exposed to PBO before being subjected to pyrethroids like deltamethrin and permethrin, a significant increase in mortality is often observed. For instance, a country-wide study in Tanzania in 2023 found that An. gambiae s.l. were resistant to all pyrethroids tested in most sentinel districts. nih.gov Yet, pre-exposure to PBO led to a full restoration of susceptibility in 13 out of 16 sites, indicating that P450-mediated metabolic resistance is the primary mechanism in those populations. nih.govresearchgate.net Similarly, monitoring in eastern Uganda identified pyrethroid resistance in An. gambiae s.s., which was fully reversed for deltamethrin and nearly fully for permethrin after PBO exposure, again implicating P450s. uncst.go.ug
The data below, compiled from various monitoring studies, illustrates the effect of PBO pre-exposure on the mortality of resistant vector populations.
Interactive Table 1: Effect of this compound (PBO) on Pyrethroid Efficacy in Resistant Mosquito Populations This table summarizes the findings from WHO susceptibility bioassays. Users can filter by species or insecticide to compare mortality rates.
| Species | Location | Insecticide | Mortality without PBO (%) | Mortality with PBO Pre-exposure (%) | Implied Resistance Mechanism | Reference |
| Anopheles gambiae s.l. | Tanzania (Multiple sites) | Deltamethrin | < 98% (Resistant) | 100% (Fully Susceptible in 13/16 sites) | Metabolic (P450s) | nih.gov |
| Anopheles gambiae s.l. | Nigeria | Deltamethrin | 80% | 95% | Metabolic (P450s) | journalofnaturestudies.org |
| Anopheles gambiae s.l. | Nigeria | Permethrin | 82% | 88% | Metabolic (P450s) | journalofnaturestudies.org |
| Anopheles gambiae s.s. | Uganda | Deltamethrin | 33% | 100% (Fully Susceptible) | Metabolic (P450s) | uncst.go.ug |
| Anopheles gambiae s.s. | Uganda | Permethrin | 24.7% | ~100% (Near Full Susceptibility) | Metabolic (P450s) | uncst.go.ug |
| Culex quinquefasciatus | USA (Orange County) | PBO-synergized pyrethrins | 1.6% | N/A (Product already synergized) | Multiple mechanisms | nih.gov |
Resistance Management Programs Integrating this compound
Given the widespread nature of pyrethroid resistance mediated by metabolic enzymes, resistance management programs have begun to integrate PBO directly into vector control tools. nih.gov The primary strategy has been the development and deployment of long-lasting insecticidal nets (LLINs) that incorporate both a pyrethroid insecticide and PBO (PBO-LLINs). biorxiv.orgescholarship.org This approach is designed to counteract the metabolic resistance mechanisms in mosquitoes, thereby enhancing the insecticidal efficacy of the net. nih.gov
The World Health Organization (WHO) has recommended the deployment of pyrethroid-PBO nets in areas with confirmed intermediate-level pyrethroid resistance in the local malaria vectors, where P450-mediated mechanisms are a major factor. nih.gov Large-scale distribution campaigns of PBO-LLINs are being implemented in many African countries as a core component of their national malaria control strategies. biorxiv.orgescholarship.org A Cochrane review concluded that in areas with high levels of pyrethroid resistance, PBO nets result in higher mosquito mortality and lower blood-feeding success compared to standard LLINs. nih.gov
Beyond LLINs, PBO is also a component of ultra-low-volume (ULV) sprays used for the control of Aedes and Culex mosquitoes. nih.gov The integration of PBO into these spray formulations is intended to manage pyrethroid resistance in these vector populations. However, the continuous use of PBO-synergized products necessitates careful monitoring, as studies have shown that highly resistant mosquito populations can develop resistance to these formulations as well. nih.govbiorxiv.org This highlights the need for integrated resistance management programs that rotate insecticides with different modes of action and utilize multiple control strategies to slow the evolution of resistance. nih.gov Laboratory selection studies have suggested that while the addition of PBO can slow the development of pyrethroid resistance, some insecticide-resistant mosquito populations can quickly develop resistance to the PBO-synergized products. nih.govbiorxiv.org
Phenotypic and Genotypic Characterization of Resistance
This compound is an indispensable tool for characterizing the mechanisms underlying insecticide resistance at both the phenotypic and genotypic levels. nih.gov
Phenotypically, resistance is characterized by the reduced susceptibility of a pest population to a standard dose of an insecticide. The WHO susceptibility bioassay is a standard method for this characterization. When mosquito populations exhibit resistance (i.e., survival after exposure to a diagnostic dose of an insecticide), synergist assays with PBO are performed. A significant increase in mortality after pre-exposure to PBO is a clear phenotypic indicator that metabolic resistance, specifically via cytochrome P450s, is a key mechanism present in the population. nih.govresearchgate.net For example, a study on Anopheles gambiae that underwent laboratory selection for deltamethrin resistance resulted in a highly resistant population; pre-exposure to PBO fully restored susceptibility, confirming the phenotypic expression of P450-mediated resistance. nih.govresearchgate.net Conversely, if PBO fails to restore susceptibility, it suggests that other mechanisms, such as target-site mutations (knockdown resistance or kdr), cuticular resistance, or other enzyme families, are more dominant. nih.gov
From a genotypic perspective, PBO synergist assays help correlate phenotypic resistance with underlying genetic factors. Resistance in mosquito populations is often conferred by two primary genetic mechanisms: mutations in the target site of the insecticide (e.g., the voltage-gated sodium channel gene, Vgsc, leading to kdr) and the overexpression of detoxification genes (e.g., cytochrome P450s, glutathione S-transferases, and carboxylesterases). nih.govnih.gov By using PBO to functionally inhibit P450 enzymes, researchers can disentangle the relative contributions of metabolic and target-site resistance.
Interactive Table 2: Phenotypic and Genotypic Resistance Markers in Mosquito Vectors This table links phenotypic observations from PBO assays with common genotypic markers found in resistant populations. Filter by species to see associated data.
| Species | Phenotypic Observation (Post-PBO) | Common Genotypic Markers Investigated | Implication | Reference |
| Anopheles gambiae | Full restoration of susceptibility | Vgsc gene mutations (e.g., L1014F, L1014S), Overexpression of P450 genes (e.g., CYP6P9a, CYP6P9b) | P450-mediated metabolic resistance is the dominant mechanism. | nih.govresearchgate.netnih.gov |
| Anopheles funestus | Full restoration of susceptibility | Overexpression of P450 genes (CYP6P9a, CYP6P9b), GSTe2-L119F mutation | Metabolic resistance is the primary driver of pyrethroid resistance. | nih.gov |
| Culex quinquefasciatus | Partial or no restoration of susceptibility | Vgsc gene mutation (L1014F kdr) | Indicates a combination of metabolic resistance and strong target-site (kdr) resistance. | nih.govbiorxiv.orgtamu.edu |
| Culex quinquefasciatus | Partial restoration of susceptibility | Elevated levels of carboxylesterase (COE) and monooxygenase (P450) enzymes | Multiple metabolic pathways contribute to resistance; PBO primarily inhibits P450s. | nih.govbiorxiv.org |
Environmental Fate and Transport of Piperonyl Butyl Ether
Degradation Pathways in Environmental Compartments
The persistence of Piperonyl Butyl Ether in the environment is limited by several degradation processes, including photolysis and microbial activity, which vary significantly between soil, water, and atmospheric systems.
In aquatic environments, this compound is susceptible to rapid degradation by sunlight. regulations.gov Photolysis, or the breakdown of compounds by light, is a major route of degradation for PBO in water. publications.gc.ca Studies have shown that PBO readily degrades via photolysis in water with a half-life of 8.4 hours. regulations.gov Laboratory experiments using polychromatic light to simulate environmental conditions determined a photodegradation half-life of 220 minutes. researchgate.net The rate constant for the vapor-phase reaction of PBO with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 3.6 hours. nih.gov
Table 1: Photolytic Half-Life of this compound
| Environmental Compartment | Condition | Half-Life | Reference |
|---|---|---|---|
| Water | Photolysis | 8.4 hours | regulations.gov |
| Aqueous Solution | Photoreactor (350 nm) | 220 minutes | researchgate.net |
This table is interactive. Click on the headers to sort.
Microbial activity is a key factor in the degradation of this compound in both soil and aquatic ecosystems. In soil, degradation is primarily facilitated by microorganisms through the oxidation of the butyl side chain, which eventually leads to mineralization into carbon dioxide. nih.gov The rate of this degradation is influenced by the soil type; soils with higher organic matter content tend to have shorter PBO half-lives due to greater microbial activity. deepgreenpermaculture.com In contrast, sandy soils with low organic content may exhibit longer persistence. deepgreenpermaculture.com Initial residues of PBO detected in soil samples have been found to be low, and these residues decrease consistently over time. nih.gov
The presence or absence of oxygen significantly affects the transformation rate of this compound. Under aerobic conditions, PBO degrades more rapidly. deepgreenpermaculture.com In aerobic soils, the half-life of PBO has been reported to range from 10 to 63 days. regulations.govdeepgreenpermaculture.com Similarly, in aerobic aquatic systems, the half-life is estimated to be between 38 and 75 days. regulations.gov
Conversely, in anaerobic environments, such as waterlogged soils or oxygen-depleted aquatic sediments, the degradation of PBO is considerably slower. deepgreenpermaculture.com The half-life in anaerobic aquatic systems is moderately persistent, ranging from 78 to 81 days. regulations.govpublications.gc.ca
Table 2: Environmental Half-Life of this compound under Various Conditions
| Environment | Condition | Half-Life | Reference |
|---|---|---|---|
| Soil | Aerobic | 10 - 14 days | deepgreenpermaculture.com |
| Soil | Aerobic | 14 - 63 days | regulations.gov |
| Aquatic System | Aerobic | 38 - 75 days | regulations.gov |
| Aquatic System | Anaerobic | 78 - 81 days | regulations.gov |
This table is interactive. Click on the headers to sort.
Metabolite Identification and Characterization
The breakdown of this compound in the environment and in biological systems results in the formation of several transformation products. The primary metabolic reactions involve alterations to the glycol side chain and the methylenedioxy ring. nih.govpharmacompass.com
A principal degradation pathway for this compound involves the oxidation of its 2-(2-butoxyethoxy)ethyl (glycol) side chain. fao.org This process leads to the sequential cleavage of the side chain, producing a series of alcohol and acid metabolites. nih.govpharmacompass.com Major transformation products that have been identified include Piperonyl Butoxide-alcohol, Piperonyl Butoxide-aldehyde, and Piperonyl Butoxide-acid. publications.gc.ca These degradates are generally more soluble in water than the parent compound. regulations.gov
Another significant metabolic transformation is the opening of the methylenedioxy ring. nih.govpharmacompass.com This reaction results in the formation of a catechol structure. nih.govpharmacompass.comfao.org The resulting catechol can then undergo further conjugation, for instance, to yield glucuronide, sulfate, or methoxy (B1213986) derivatives. pharmacompass.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound (Piperonyl Butoxide, PBO) |
| Carbon Dioxide |
| Piperonyl Butoxide-alcohol |
| Piperonyl Butoxide-aldehyde |
| Piperonyl Butoxide-acid |
| Catechol |
| Glucuronide |
| Sulfate |
Formation of Major Degradates (e.g., PBO-alcohol, PBO-aldehyde, PBO-acid, M2)
The environmental degradation of this compound (PBO) proceeds through several metabolic pathways, primarily involving oxidation of its two side chains: the propyl group and the glycol-derived ether chain. These transformations lead to the formation of a series of more polar degradates. fao.org
The primary degradation pathway involves the oxidation of the glycol side chain. fao.org This process is responsible for producing key metabolites. Studies involving radiolabelled PBO have identified several metabolites resulting from these oxidative processes. In rats, for instance, metabolism can occur at both the propyl and glycol-derived side chains, as well as on the heterocyclic ring. fao.org The oxidation on the glycol side chain is considered the main degradation route. fao.org
While specific environmental studies detailing the stepwise formation of PBO-alcohol, PBO-aldehyde, and PBO-acid are complex, the metabolic data provides a clear model for these transformations. The process typically begins with the hydroxylation of the carbon adjacent to the ether linkage (alpha-carbon), forming an alcohol intermediate (PBO-alcohol). This alcohol can be further oxidized to form the corresponding aldehyde (PBO-aldehyde), which is then subsequently oxidized to a carboxylic acid (PBO-acid). Another significant metabolic route involves the cleavage of the ether bond, leading to the formation of various other metabolites. fao.org
In metabolic studies, a number of specific degradates have been identified and designated with abbreviations. For example, in female rats administered a low dose, metabolites designated as MB and MZ were predominant in urine, while at a high dose, the metabolite MF was the major component. In the feces of both male and female rats, the parent PBO and metabolites MF, MH, and MD were the main compounds found. fao.org These findings illustrate the complexity of PBO degradation and the variety of degradates that can be formed in biological and, by extension, environmental systems.
Environmental Mobility and Distribution
The distribution of this compound in the environment is governed by its physicochemical properties, which influence its movement between soil, water, and air. Its relatively low water solubility and moderate to high lipophilicity suggest a tendency to associate with organic matter in soil and sediment. deepgreenpermaculture.com
Adsorption and Leaching in Soil-Water Systems
The mobility of PBO in soil-water systems is largely dictated by its adsorption to soil particles, particularly soil organic matter. nih.govresearchgate.net The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. PBO has reported Koc values that suggest it has low to moderate mobility in soil. nih.gov
Studies have demonstrated that soils with higher organic matter content, such as those amended with compost, exhibit greater adsorption of PBO compared to native soils with lower organic content. nih.govresearchgate.net This strong adsorption to organic matter, particularly humic acid, reduces the mobility of PBO and its potential to leach into groundwater. nih.govresearchgate.net In soils with low organic content, such as sandy soils, PBO is expected to be more mobile, increasing the potential for leaching. deepgreenpermaculture.comorst.edu One study found PBO to have low to moderate mobility in sandy loam, clay loam, and silt loam soils, but it was highly mobile in sandy soil. orst.edu
Table 1: Soil Adsorption and Mobility of this compound
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Koc | 1059-3990 | Low to Moderate Mobility | nih.gov |
| Mobility in Organic-Rich Soil | Low | Strong adsorption to organic matter | nih.gov, researchgate.net |
Volatilization Potentials
The potential for PBO to volatilize from soil or water surfaces and enter the atmosphere is considered low. This is determined by its vapor pressure and its Henry's Law constant.
The estimated vapor pressure of PBO is 5.2 x 10⁻⁶ mm Hg at 25°C, which indicates that it is not expected to volatilize significantly from dry soil surfaces. nih.gov For volatilization from water, the Henry's Law constant is the critical parameter. The estimated Henry's Law constant for PBO is 8.9 x 10⁻¹¹ atm-cu m/mole, which suggests that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov
Table 2: Volatilization Properties of this compound
| Property | Estimated Value | Significance | Source |
|---|---|---|---|
| Vapor Pressure (25°C) | 5.2 x 10⁻⁶ mm Hg | Low potential for volatilization from dry surfaces | nih.gov |
Atmospheric Fate and Reaction Kinetics
Once in the atmosphere, PBO is subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate of this reaction determines the atmospheric lifetime of the compound.
The rate constant for the reaction of vapor-phase PBO with hydroxyl radicals is estimated to be 1.1 x 10⁻¹⁰ cu cm/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life of PBO is calculated to be approximately 3.6 hours, indicating that it is relatively short-lived in the air. nih.govorst.edu This rapid degradation suggests that long-range atmospheric transport of PBO is unlikely. Particulate-phase PBO may be removed from the atmosphere through wet or dry deposition. nih.gov
Table 3: Atmospheric Reaction Data for this compound
| Parameter | Estimated Value | Implication | Source |
|---|---|---|---|
| •OH Radical Reaction Rate Constant (25°C) | 1.1 x 10⁻¹⁰ cm³/molecule-sec | Governs the speed of atmospheric degradation | nih.gov |
Advanced Analytical Methodologies for Piperonyl Butyl Ether Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For piperonyl butyl ether, several chromatographic methods have been developed and validated, each offering distinct advantages depending on the sample matrix and analytical objective.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. phenomenex.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC-MS, the sample is first vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. phenomenex.comagmv.ro As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification. agmv.ro
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has been successfully employed for the determination of PBO in complex environmental matrices such as aquatic sediments and surface water. nih.govnih.gov This highly sensitive method can achieve detection limits in the sub-nanogram per gram (ng/g) or nanogram per liter (ng/L) range, which is essential for environmental monitoring at toxicologically relevant concentrations. nih.govnih.gov For instance, a method developed for aquatic sediments reported a detection limit for PBO between 0.16 to 1.50 ng/g. nih.govresearchgate.net In another application, GC-MS was used to identify PBO in honey bee samples, indicating its utility in ecotoxicological studies. agmv.ro
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Condition (Honey Bee Analysis) agmv.ro | Condition (Sediment Analysis) nih.gov |
|---|---|---|
| Column | TraceGOLD TG-5SilMS (30m x 0.25mm ID, 0.25 µm film) | Not specified |
| Carrier Gas | Helium at 1 ml/min | Not specified |
| Injector Temperature | 280°C (splitless mode) | Not specified |
| Oven Program | 100°C (1 min), ramp 25°C/min to 150°C, then 6°C/min to 280°C (hold 12 min) | Not specified |
| MS Transfer Line | 280°C | Not specified |
| Ion Source Temp. | 250°C | Not specified |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Not specified |
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. scioninstruments.com The operational principle involves the separation of compounds in a GC column, followed by their combustion in a hydrogen-air flame as they elute. phenomenex.com This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. phenomenex.comscioninstruments.com The resulting signal is used to create a chromatogram, where the area of each peak corresponds to the concentration of the respective compound. scioninstruments.com
GC-FID is particularly valuable for analyzing PBO in pesticide formulations and technical materials where concentrations are relatively high. nih.gov The AOAC official method 982.02 utilizes GC-FID for the determination of piperonyl butoxide in pesticide formulations. nih.gov A method developed for technical grade PBO involved dissolving the sample in a solvent with an internal standard (dioctyl phthalate) and analyzing it by GC. epa.gov The quantification was achieved by relating the peak area of PBO to that of the internal standard, a common practice that enhances precision and accuracy. epa.gov While highly sensitive to almost all organic compounds, GC-FID offers limited structural information compared to MS and is less suitable for trace-level analysis in complex environmental or biological samples without extensive cleanup. phenomenex.com
Table 2: Example GC-FID Parameters for this compound Analysis
| Parameter | Condition (General VOC Analysis) nih.gov |
|---|---|
| Column | Shimadzu capillary column (30 m × 0.25 mm, 0.25 μm film thickness) |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Injection Volume | 0.2 μl |
| Split Ratio | 25:1 |
| Oven Program | Initial temp 25°C (3 min), ramp to 120°C at 40°C/min, then to 230°C at 50°C/min (2 min) |
High-performance liquid chromatography (HPLC) is a dominant technique in pharmaceutical and chemical analysis, valued for its high sensitivity and accuracy. mdpi.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. HPLC coupled with an ultraviolet (UV) detector is a common configuration for analyzing compounds that absorb UV light, such as piperonyl butoxide. osha.govnih.gov The UV detector measures the absorbance of the eluate at a specific wavelength as it exits the column, allowing for quantification of the analyte. pan.olsztyn.pl
This methodology has been effectively applied to determine PBO in various matrices. For instance, an OSHA method details the analysis of PBO in air samples collected on XAD-2 adsorbent tubes. nih.govosha.gov The samples are desorbed with methanol (B129727) and analyzed by HPLC with a UV detector set at 230 nm. osha.gov HPLC-UV has also been developed for the determination of PBO in biological materials like human plasma. nih.gov These methods often involve a solid-phase extraction step for sample cleanup prior to chromatographic analysis. nih.gov The choice of a reverse-phase column, such as a C18 column, is common, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. osha.govfisheries.org
Table 3: Example HPLC-UV Parameters for this compound Analysis
| Parameter | Condition (OSHA Method PV2110 for Air Samples) osha.gov |
|---|---|
| Column | 25-cm x 4.6-mm i.d. (5-µm Supelco LC-DB-18) |
| Mobile Phase | Acetonitrile/Water (75%/25%) |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 230 nm |
| Retention Time | 6.00 min |
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate the target analyte, piperonyl butoxide, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction protocol depends heavily on the nature of the sample matrix.
A variety of extraction techniques are employed to handle the diverse matrices in which PBO is found.
Environmental Samples: For solid environmental samples like aquatic sediments, extraction methods must be robust enough to overcome the strong binding between PBO and the matrix. researchgate.net Traditional techniques include Soxhlet and sonication-assisted solvent extraction. researchgate.net For water samples, solid-phase extraction (SPE) is a common and effective technique. nih.gov This involves passing a large volume of water through a cartridge containing a sorbent material (e.g., XAD-2 resin), which retains PBO and other organic compounds. The retained analytes are then eluted with a small volume of an organic solvent. nih.gov
Biological Tissues: Analyzing PBO in biological tissues, such as honey bees or animal feeds, requires methods that can efficiently extract the compound from a complex mixture of lipids, proteins, and other biomolecules. agmv.romdpi.com A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach has been successfully used for animal feeds. mdpi.com For honey bee samples, a procedure involving homogenization with sodium sulphate, extraction with ethyl acetate (B1210297) via ultrasonication, and cleanup using dispersive solid-phase extraction (d-SPE) with C18 and PSA sorbents has been reported. agmv.ro For human plasma, C18 solid-phase extraction is a validated method for sample cleanup before HPLC analysis. nih.gov
Formulations and Air Samples: Analysis of pesticide formulations may require a simple dilution with an appropriate solvent before GC analysis. epa.gov For air sampling, PBO is typically collected by drawing a known volume of air through a sorbent tube, such as an OSHA versatile sampler (OVS-2) tube containing a glass fiber filter and XAD-2 adsorbent. osha.gov The trapped PBO is then desorbed using a solvent like methanol for subsequent HPLC analysis. osha.gov
The efficiency of any extraction method is highly dependent on the choice of solvent and the extraction conditions, such as temperature, time, and solvent-to-solid ratio. Optimization of these parameters is crucial to maximize the recovery of piperonyl butoxide while minimizing the co-extraction of interfering compounds.
Solvent Selection: The choice of solvent is guided by the principle of "like dissolves like." A solvent or solvent mixture with a polarity similar to PBO is generally chosen. Common solvents used for PBO extraction include ethyl acetate, acetonitrile, and methanol. agmv.romdpi.comnih.gov For instance, in a study on extracting bioactive compounds, ethanol (B145695) was found to be a highly effective organic solvent. nih.gov The use of solvent mixtures, such as hexane/acetone, can also enhance extraction efficiency, particularly for wet samples. thermofisher.com
Condition Optimization: Temperature and pressure are key parameters in modern extraction techniques like Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to achieve rapid and efficient extractions. thermofisher.comthermofisher.com Increasing the temperature can disrupt analyte-matrix interactions and decrease solvent viscosity, improving extraction. thermofisher.com The solid-to-liquid ratio also significantly impacts extraction efficiency; a larger solvent volume can create a greater concentration gradient, driving the analyte from the matrix into the solvent. researchgate.netopenresearchafrica.org However, an excessively large volume can dilute the extract and increase solvent consumption. researchgate.net Other factors, such as extraction time and the number of extraction cycles, are also optimized to ensure complete recovery of the analyte. thermofisher.com
Exploration of Novel Piperonyl Butyl Ether Analogues and Derivatives
Structural Modifications for Enhanced Synergistic Potency
Structural modification of the PBO molecule is a key strategy for discovering next-generation synergists with improved performance. Research focuses on altering different parts of the molecule, including the benzodioxole ring and the ether side chain, to enhance its inhibitory action on insect detoxification enzymes like cytochrome P450s (P450s) and carboxylesterases (CarEs).
The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl, MDP) moiety is the cornerstone of PBO's synergistic activity. Research has focused on optimizing the substituents on this ring system and the attached side chain to improve enzyme inhibition. A study involving approximately 30 analogues of PBO analyzed their interaction with the P450 enzyme CYP6CY3 from the insecticide-resistant green peach aphid, Myzus persicae. nih.gov The findings indicated that benzodioxole derivatives featuring a propyl or butyl side chain, combined with an alkynyl ether moiety, demonstrated superior inhibition of this key detoxification enzyme. nih.gov This suggests that modifications to the ether side chain, particularly the incorporation of an alkynyl group, can significantly boost synergistic potency against specific P450s.
As an alternative to the classic benzodioxole ring, researchers have investigated other scaffolds, such as the dihydrobenzofuran moiety. This structural variation aims to identify molecules that may have different or enhanced inhibitory profiles against insect enzymes. In studies with the green peach aphid, novel analogues were designed and synthesized based on this structure. nih.gov The results showed that dihydrobenzofuran derivatives that contained both an alkynyl side chain and a butyl side chain were particularly potent inhibitors of the esterase FE4, a phase 1 metabolic enzyme involved in insecticide resistance. nih.gov The application of PBO has also been shown to enhance the larval toxicity of natural benzofurans, indicating that insects can detoxify these compounds and that synergists can effectively inhibit this process. mdpi.com
Structure-Activity Relationship (SAR) Studies for Synergistic Effects
Structure-Activity Relationship (SAR) studies are crucial for rationally designing more effective synergists. These studies systematically alter the chemical structure of PBO and its analogues to determine which molecular features are critical for their inhibitory activity against target enzymes.
Key findings from SAR studies on PBO analogues have identified several important structural determinants:
The Benzodioxole/Dihydrobenzofuran Core: The core ring structure is essential for binding to the active site of P450s and esterases. nih.gov
The Alkynyl Moiety: The incorporation of an alkynyl group into the side chain has been repeatedly shown to be a key factor in enhancing inhibitory potency against both P450s and esterases. nih.gov
The Side Chain: The length and composition of the ether side chain significantly influence the molecule's effectiveness. Theoretical studies suggest that PBO's long side chain contributes to its inhibitory activity by creating a steric block in the substrate access channel of the P450 enzyme, while its relatively low conformational mobility enhances binding. cabidigitallibrary.org
In a detailed SAR study on Myzus persicae enzymes, specific structural features were correlated with inhibitory activity against different enzyme types. nih.gov
| Target Enzyme | Enzyme Type | Optimal Structural Moiety | Key Side Chains | Reference |
|---|---|---|---|---|
| CYP6CY3 | Cytochrome P450 | Benzodioxole | Propyl/Butyl side chain and an Alkynyl ether moiety | nih.gov |
| FE4 | Esterase | Dihydrobenzofuran | Alkynyl side chain and a Butyl side chain | nih.gov |
Selective Action and Non-Target Organism Considerations in Analogue Development
A major goal in developing new synergists is to improve their selectivity, maximizing their effect on target pests while minimizing harm to beneficial organisms like pollinators and aquatic invertebrates. europa.eu This involves designing molecules that preferentially inhibit the detoxification enzymes of pests over those of non-target species.
Honey bees (Apis mellifera) possess detoxification enzymes, such as cytochrome P450s from the CYP9Q subfamily, which allow them to tolerate certain insecticides. nih.govnih.gov For instance, these enzymes are highly efficient at metabolizing the neonicotinoid thiacloprid (B134840), making it significantly less toxic to bees than other neonicotinoids like imidacloprid. nih.gov
However, PBO is a broad-spectrum P450 inhibitor and can compromise this natural tolerance. Laboratory studies have shown that PBO and other P450 inhibitors can dramatically increase the toxicity of thiacloprid to honey bees. nih.gov This highlights a critical challenge: the lack of specificity in current synergists.
Future research in analogue development is focused on exploiting the differences between pest and honey bee P450s. The goal of research initiatives like the EcoSyn project is to develop novel, eco-friendly synergists that selectively inhibit pest enzymes while having minimal effect on the crucial detoxification pathways in honey bees and other beneficial insects. europa.eu
| Insecticide | Treatment | Effect on Honey Bee Sensitivity | Fold-Increase in Sensitivity | Reference |
|---|---|---|---|---|
| Thiacloprid | Pre-treatment with PBO | Significant Increase | 154-fold | nih.gov |
| Imidacloprid | Pre-treatment with PBO | Almost No Effect | - | nih.gov |
| Thiacloprid | Pre-treatment with ABT (another P450 inhibitor) | Significant Increase | >170-fold | nih.gov |
| Imidacloprid | Pre-treatment with ABT (another P450 inhibitor) | Minor Increase | 2.7-fold | nih.gov |
The environmental fate of agricultural chemicals is a significant concern. While specific research focused solely on reducing the environmental persistence of PBO analogues is not widely published, the broader goal of developing "eco-friendly" synergists implicitly includes this objective. europa.eumdpi.com The strategy involves creating more potent and selective synergists, which allows for lower application rates of both the synergist and the insecticide. europa.eu Reducing the total chemical load on the environment is a primary objective of modern pest management. jscimedcentral.com
The development of synergists from natural sources or designing synthetic analogues that are more readily biodegradable are key avenues of research. mdpi.comnih.gov By improving the efficacy and environmental profile of synergists, their role in sustainable agriculture and integrated pest management (IPM) programs can be enhanced, helping to manage insecticide resistance while minimizing ecological impact. researchgate.net
Future Directions and Emerging Research Areas
Integrated Pest Management (IPM) Strategies Incorporating Synergists
Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control methods to achieve sustainable and effective results. endura.itumn.edu Synergists like piperonyl butyl ether play a crucial role in modern IPM programs, primarily by combating insecticide resistance. patsnap.comendura.it The inclusion of PBO in insecticide formulations allows for the use of lower doses of the active ingredient to achieve the same level of control, which aligns with IPM principles of minimizing chemical inputs. endura.it This is particularly important in managing insect populations where resistance to insecticides is a growing concern. nipcam.comendura.it
Research in IPM focuses on the strategic use of synergists to prolong the effectiveness of existing insecticides. europa.eu By inhibiting the metabolic enzymes that insects use to break down insecticides, PBO can restore the susceptibility of resistant populations. europa.eubiorxiv.org This makes it a valuable tool in resistance management strategies. nipcam.com However, studies have also shown that insects can develop resistance to PBO-synergized products, indicating the need for ongoing monitoring and the rotation of different control methods within an IPM framework to be effective. nih.govnih.gov Future IPM strategies will likely involve more precise, data-driven applications of synergized insecticides, guided by real-time resistance monitoring to preserve the utility of valuable active ingredients. nih.gov
Molecular Biology and Genomic Approaches to Synergist-Insect Interactions
The primary mechanism of action for this compound is the inhibition of cytochrome P450 monooxygenases (P450s), a major family of enzymes responsible for detoxifying foreign compounds, including insecticides, in insects. wikipedia.orgpatsnap.comdeepgreenpermaculture.com PBO binds to these enzymes, preventing them from metabolizing the insecticide and thereby increasing the insecticide's potency and duration of action. patsnap.comendura.it
Modern molecular biology and genomic tools are providing deeper insights into these interactions. Transcriptomic studies, using techniques like microarrays, have been employed to analyze the genetic response of insects to PBO exposure. nih.gov Research on Drosophila melanogaster has shown that exposure to PBO induces the transcription of a specific subset of P450 and glutathione (B108866) S-transferase (GST) genes. nih.govresearchgate.net This indicates a complex regulatory response where the insect attempts to counteract the inhibitory effects of the synergist. nih.govnih.gov
In mosquito vectors, such as Aedes aegypti and Culex quinquefasciatus, genomic analyses have identified specific P450 genes, like CYP9J32, that are significantly overexpressed in pyrethroid-resistant strains. nih.gov The use of PBO can help overcome this type of metabolic resistance. nih.gov However, research also reveals that some resistance mechanisms are not overcome by PBO. For instance, in some highly resistant mosquito populations, elevated levels of carboxylesterase (COE) enzymes and target-site mutations (like the kdr mutation) contribute to resistance, and PBO has little to no impact on these mechanisms. biorxiv.orgnih.govnih.gov
Table 1: Research Findings on Molecular and Genomic Responses to this compound (PBO)
| Organism | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Drosophila melanogaster | Transcriptional Response to PBO | PBO exposure induces the expression of a subset of cytochrome P450 (P450) and glutathione S-transferase (GST) genes. | nih.gov |
| Culex quinquefasciatus (Wild Strain) | Enzyme Activity and Resistance | Resistant mosquitoes showed elevated levels of carboxylesterase (COE) and P450s. PBO pre-exposure suppressed P450 and GST expression but not COE. | biorxiv.orgnih.gov |
| Aedes aegypti (Resistant Strain) | Gene Expression in Resistant Mosquitoes | The P450 gene, CYP9J32, was significantly overexpressed. PBO combined with deltamethrin (B41696) resulted in higher mortality than deltamethrin alone. | nih.gov |
| Anopheles gambiae | Resistance Mechanisms to PBO-Pyrethroid Combinations | In mosquitoes that survived PBO-pyrethroid exposure, glutathione S-transferases (GSTs) were identified as a key group of genes involved in resistance. | wellcomeopenresearch.org |
Future research in this area will continue to use advanced genomic and proteomic approaches to identify new resistance markers and better understand the complex interplay between synergists, insecticides, and insect physiology. revistacultivar.comresearchgate.net
Advanced Modeling of Synergistic Effects and Resistance Dynamics
Mathematical and computational models are increasingly used to understand and predict the outcomes of using synergists in pest control. These models help quantify the synergistic effect of PBO and simulate the long-term population dynamics of insecticide resistance.
The "synergistic ratio" (SR) is a common metric used to quantify the effectiveness of a synergist. It is calculated by comparing the lethal dose of an insecticide required to kill 50% of a population (LD50) with and without the synergist. Research has demonstrated that PBO can significantly increase the toxicity of pyrethroids against various insects. For example, studies on the common bed bug, Cimex lectularius, showed that a novel synergist, 3-phenoxybenzyl hexanoate (B1226103) (PBH), was 2.8-fold more synergistic than PBO with the insecticide deltamethrin. nih.gov
Modeling is also crucial for predicting the evolution of resistance. Laboratory selection studies have shown that while adding PBO can slow the initial development of pyrethroid resistance, continuous use can lead to the selection of insects that are resistant to the synergized insecticide mixture. europa.eunih.gov For instance, research on whiteflies (Bemisia tabaci) and green peach aphids (Myzus persicae) demonstrated that selecting populations with a combination of an insecticide and PBO resulted in lower levels of resistance compared to selection with the insecticide alone. europa.eu This suggests PBO may inhibit the evolution of P450-mediated resistance. europa.eu However, other studies have documented the emergence of resistance to PBO-synergized pyrethroids in houseflies after just one year of continuous field application. nih.gov
Table 2: Examples of Synergistic Effects of this compound (PBO)
| Organism | Insecticide | Effect of PBO | Reference |
|---|---|---|---|
| Culex quinquefasciatus (Wild Strain) | Deltamethrin | Pre-exposure to 4% PBO reduced the 50% lethal concentration from 0.22% to 0.10%. | nih.govescholarship.org |
| Aedes aegypti (Field Strains) | Deltamethrin | PBO pre-treatment significantly increased mosquito escape response and mortality, with mortality rates being 2- to 75-fold higher. | doi.org |
| Hyalella azteca (Amphipod) | Pyrethrins (B594832) | PBO concentrations between 4 µg/L and 15 µg/L increased pyrethrin toxicity, with a 3.2-fold enhancement at 15 µg/L PBO. | complianceservices.com |
Advanced modeling will help in designing more robust resistance management strategies, such as optimizing the rotation of different insecticide classes and synergists to delay the evolution of resistance.
Development of Sustainable Formulations and Application Technologies
A significant area of emerging research is the development of more sustainable and eco-friendly pest control solutions. While PBO is effective, there is interest in finding alternatives with even better environmental profiles. researchgate.net Research is underway to identify and develop novel synergists that are biodegradable and derived from renewable resources. europa.eu
One area of exploration is the use of plant-based compounds, such as vegetable oils and essential oils, as synergists. researchgate.netmdpi.com Studies have investigated sesame and rapeseed oil as potential biorational substitutes for PBO in organic farming applications. researchgate.net Essential oils like Dillapiole have also been shown to increase the toxicity of some botanical insecticides. mdpi.com Another innovative approach involves RNA interference (RNAi) technology, where specific genes essential for detoxification in the pest insect are silenced, effectively acting as a highly targeted synergist. mdpi.com
The overarching goal is to create insecticide formulations that are not only potent against target pests but also have minimal impact on non-target organisms and the ecosystem. europa.eu This aligns with the principles of green chemistry and sustainable agriculture, paving the way for the next generation of pest management tools.
Q & A
Q. What is the biochemical mechanism by which piperonyl butoxide acts as a synergist in metabolic inhibition?
Piperonyl butoxide (PBO) inhibits cytochrome P450 enzymes, which are critical in detoxification pathways. This inhibition prevents the breakdown of co-administered compounds (e.g., pyrethrins), enhancing their efficacy. For example, in fungal models (Coriolus versicolor), PBO blocked hydroxylation of diphenyl ethers, leading to substrate accumulation . Methodologically, researchers can validate this mechanism via enzyme activity assays (e.g., measuring residual substrate levels in the presence of PBO) or by using control experiments with P450-specific inhibitors .
Q. What analytical methods are recommended for quantifying piperonyl butoxide in experimental matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is widely used. The British Pharmacopoeia (BP) reference standard (BP1171) provides validated parameters for purity assessment, including refractive index (n20/D 1.498) and molecular weight (338.44 g/mol) . For complex mixtures (e.g., plant extracts), gas chromatography-mass spectrometry (GC-MS) is effective, as demonstrated in studies isolating phytochemicals from petroleum ether fractions .
Q. How can researchers standardize piperonyl butoxide concentrations across experimental models?
Use pharmacopeial standards (e.g., BP reference materials) to calibrate solutions. Technical-grade PBO often contains impurities (e.g., bis(2-propyl-4,5-methylenedioxyphenyl) methane), which can be quantified via GC-MS or NMR to ensure batch consistency . For in vitro studies, dissolve PBO in solvents like ethanol or dimethyl sulfoxide (DMSO) at concentrations below 0.1% (v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How do metabolic pathways of piperonyl butoxide vary across organisms, and what experimental approaches elucidate these differences?
In fungi, PBO inhibits intracellular cytochrome P450-mediated hydroxylation but does not affect extracellular phenoloxidases, as shown in Coriolus versicolor studies . In contrast, mammalian systems may involve alternative detoxification pathways (e.g., glucuronidation). To map these variations, use isotopic labeling (e.g., ¹⁴C-PBO) coupled with metabolite profiling via LC-MS. Comparative studies across species (e.g., insects, mammals, fungi) can identify taxon-specific metabolic nodes .
Q. What strategies are effective for isolating piperonyl butoxide from multi-component formulations (e.g., pesticide blends)?
Liquid-liquid extraction with non-polar solvents (e.g., hexane) followed by silica gel chromatography can separate PBO from pyrethrins or petroleum hydrocarbons . For industrial-grade mixtures, fractional distillation under reduced pressure (bp: 180°C at 1 mmHg) is recommended due to PBO’s thermal stability . Purity can be confirmed via FT-IR to detect methylenedioxy (C-O-C) functional groups (peak: 940–980 cm⁻¹) .
Q. How can researchers reconcile contradictory data on piperonyl butoxide’s inhibitory efficacy in different experimental models?
Discrepancies often arise from interspecies differences in P450 isoform expression. For instance, PBO effectively inhibits fungal P450 but may show reduced activity in mammalian hepatocytes. To address this, conduct in vitro assays using recombinant P450 isoforms (e.g., CYP3A4, CYP2D6) and compare inhibition constants (Ki). Cross-validate findings with gene knockout models or RNAi silencing .
Q. What synergistic mechanisms does piperonyl butoxide exhibit beyond cytochrome P450 inhibition?
PBO enhances the activity of compounds targeting voltage-gated sodium channels (e.g., abamectin) by delaying their metabolic clearance. In cattle ear tag formulations, PBO (20% w/w) extends the half-life of abamectin by 30–40%, as shown in slow-release studies . Methodologically, evaluate synergism via isobolographic analysis or combination index (CI) calculations .
Q. What environmental persistence metrics should be considered when studying piperonyl butoxide’s ecological impact?
Assess half-life in soil and water using OECD guidelines (e.g., OECD 307 for soil degradation). PBO’s low water solubility (<0.1 g/100 mL) and high log P (3.8) suggest bioaccumulation potential . Field studies should monitor non-target species (e.g., aquatic invertebrates) for oxidative stress biomarkers (e.g., glutathione peroxidase activity) .
Q. How can the FINER or PICOT framework structure hypothesis-driven research on piperonyl butoxide?
- FINER :
- Feasible : Compare PBO’s inhibition efficacy in insect vs. mammalian cell lines.
- Novel : Investigate its role in reversing pesticide resistance in Anopheles mosquitoes.
- PICOT :
- Population : Drosophila melanogaster with pyrethroid resistance.
- Intervention : PBO (0.1 ppm) co-administered with deltamethrin.
- Outcome : Mortality rate at 24h.
- Time : LC50 determination across 5 generations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
